REACTION_CXSMILES
|
[Li]CCCC.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1Br.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH:19]=[O:20].Cl>CCOCC.O.C1COCC1>[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=1)[OH:20]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
21.42 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to −45° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 h at −40° C.-−30° C.
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted CH2Cl2 (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(Na2SO4) and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
yielded a brown oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation (118° C., 0.2 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 104.4 mmol | |
AMOUNT: MASS | 19.42 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |